4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid
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Overview
Description
4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various thiazole derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2-thiazole-5-carboxylic acid: Lacks the carbamoyl group, making it less versatile in chemical reactions.
3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid: Lacks the amino group, reducing its potential biological activity.
4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid is unique due to the presence of all three functional groups (amino, carbamoyl, and carboxylic acid), which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-3-(2-methylpropylcarbamoyl)-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-4(2)3-11-8(13)6-5(10)7(9(14)15)16-12-6/h4H,3,10H2,1-2H3,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNWYBDIAKLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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